molecular formula C8H12N2O B584928 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 154927-04-5

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B584928
CAS No.: 154927-04-5
M. Wt: 152.197
InChI Key: KEVVBCMGOZOTBR-UHFFFAOYSA-N
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Description

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Scientific Research Applications

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrazole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Pyrazole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular target and the biochemical context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with 1,3-diketones, followed by formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 5-Methyl-1H-pyrazole

Uniqueness: 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural feature imparts distinct reactivity and potential biological activities compared to other pyrazole derivatives .

Properties

IUPAC Name

1-methyl-5-propan-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)8-4-7(5-11)9-10(8)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVBCMGOZOTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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